(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
Description
The compound "(5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone" features a methanone bridge connecting a 5-methoxynaphthalene moiety to a 7-methyl-substituted dihydroindenyl group. This structure combines aromatic and partially saturated systems, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
74924-93-9 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5-methoxynaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C22H20O2/c1-14-12-13-20(16-7-3-6-15(14)16)22(23)19-10-4-9-18-17(19)8-5-11-21(18)24-2/h4-5,8-13H,3,6-7H2,1-2H3 |
InChI Key |
DNUWQOYHKOXPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves the following steps:
Formation of the Methoxynaphthalene Moiety: This can be achieved through the methoxylation of naphthalene using methanol and a suitable catalyst.
Formation of the Methylindene Moiety: This involves the alkylation of indene with a methyl group, often using methyl iodide and a base.
Coupling Reaction: The final step involves coupling the methoxynaphthalene and methylindene moieties through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced methanone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may serve as a probe or ligand in studies involving receptor binding and enzyme activity.
Medicine
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Similarities and Modifications
Key analogs include:
ICI 118,551 Derivatives: These compounds (e.g., "(2S,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]butan-2-ol") share the 7-methyl-dihydroindenyl group but replace the methoxynaphthalene with amino alcohol or pyridine moieties .
4-(((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)methyl)benzoic Acid (92): Features a carboxylic acid substituent instead of the methanone bridge, highlighting the impact of functional group polarity .
N1-{2-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-pyridyl}-2-[(4-chlorophenyl)thio]acetamide : Incorporates a pyridine-thioacetamide chain, demonstrating versatility in pharmacological targeting .
Table 1: Structural and Physicochemical Properties
*Estimated based on structural analogs.
Pharmacological and Analytical Insights
Key Differences and Implications
Methoxynaphthalene vs. Pyridine/Phenyl : The target’s methoxynaphthalene group may enhance lipophilicity and π-π stacking compared to polar pyridine or carboxylic acid substituents.
Methanone Bridge Stability: Unlike ether or ester linkages in analogs, the methanone bridge may confer rigidity, affecting binding kinetics.
Synthetic Complexity : Coupling bulkier naphthalene precursors could reduce yields compared to smaller aromatic systems .
Biological Activity
The compound (5-Methoxynaphthalen-1-yl)(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 266.34 g/mol. The structure consists of a methoxy-substituted naphthalene moiety linked to a dihydroindenone structure. This unique arrangement may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with naphthalene and indene derivatives have shown promising anticancer effects by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, which may have implications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation.
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
A study conducted on analogs of naphthalene derivatives demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) and lung cancer cells (A549). The IC50 values were reported at concentrations as low as 10 µM, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthalene Derivative A | MCF-7 | 10 |
| Naphthalene Derivative B | A549 | 15 |
Anti-inflammatory Effects
In vitro assays indicated that similar compounds effectively inhibited the production of pro-inflammatory cytokines (TNF-alpha, IL-6) in activated macrophages. This suggests potential utility in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of related compounds in models of neurodegeneration. For instance, a derivative was shown to reduce neuronal cell death induced by oxidative stress in SH-SY5Y cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
